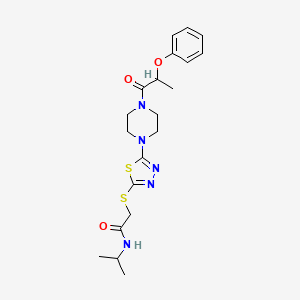
2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide is a chemical compound known for its intricate structure and significant relevance in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide involves a multi-step process. Typically, it starts with the preparation of key intermediates, followed by coupling reactions and cyclizations.
Step 1: : Preparation of the pyrimidine intermediate through condensation of appropriate nitriles or amidines with suitable aldehydes or ketones.
Step 2: : Functionalization of the pyrimidine ring to introduce the cyclopropyl group and other substituents under controlled conditions.
Step 3: : Coupling of the pyrimidine intermediate with the furan-pyridine moiety using palladium-catalyzed cross-coupling reactions.
Step 4: : Final steps involve amide bond formation through the reaction of amines with activated esters or anhydrides.
Industrial Production Methods:
In an industrial setting, the production is scaled up using optimized conditions to ensure high yield and purity. This often involves continuous flow chemistry techniques and automated reaction monitoring to maintain consistency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions at specific sites, particularly the furan and pyrimidine rings.
Reduction: : Reduction reactions can be employed to modify the functional groups on the pyrimidine ring.
Substitution: : Nucleophilic substitution reactions are common, especially at the cyclopropyl and pyridine moieties.
Common Reagents and Conditions:
Oxidizing agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Catalysts: : Palladium, platinum, and copper catalysts for coupling reactions.
Major Products:
Oxidative products include hydroxylated derivatives.
Reductive products are often deoxygenated or reduced carbonyl compounds.
Substitution reactions yield various substituted pyrimidine and furan derivatives.
Scientific Research Applications
Chemistry:
Used as a building block for the synthesis of more complex molecules and heterocycles due to its versatile reactivity.
Biology:
Investigated for its potential as a bioactive molecule in drug discovery, particularly in targeting enzymes and receptors associated with diseases.
Medicine:
Explored for its therapeutic properties, especially in the development of anti-inflammatory, antiviral, and anticancer agents.
Industry:
Utilized in the development of specialty chemicals, materials science, and as a precursor for advanced polymers.
Mechanism of Action
The mechanism by which 2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide exerts its effects is primarily through interaction with specific molecular targets, including enzymes and receptors. It can inhibit or activate these targets, modulating biochemical pathways to achieve desired therapeutic outcomes.
Comparison with Similar Compounds
4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)-N-methylacetamide.
5-(furan-2-yl)pyridin-3-yl)methyl)-acetamide.
Pyrimidine derivatives with varying substituents.
Uniqueness:
2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide stands out due to its combined structural elements, which confer unique reactivity and biological activity not typically seen in simpler analogs.
Properties
IUPAC Name |
2-(4-cyclopropyl-6-oxopyrimidin-1-yl)-N-[[5-(furan-2-yl)pyridin-3-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c24-18(11-23-12-22-16(7-19(23)25)14-3-4-14)21-9-13-6-15(10-20-8-13)17-2-1-5-26-17/h1-2,5-8,10,12,14H,3-4,9,11H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYDNOZOZRSXARC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)N(C=N2)CC(=O)NCC3=CC(=CN=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-Methyl-5-azaspiro[2.4]heptan-7-amine](/img/structure/B2995092.png)

![3-Methyl-6-{[1-(naphthalene-1-carbonyl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2995094.png)
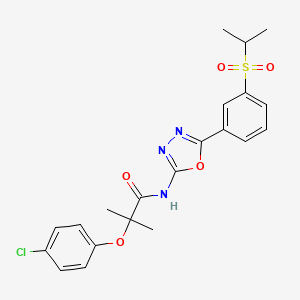
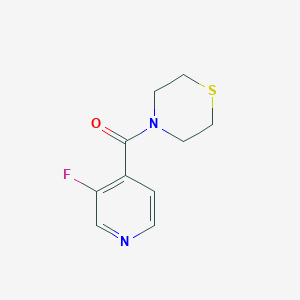
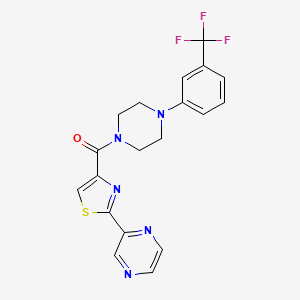
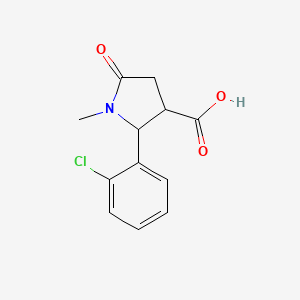
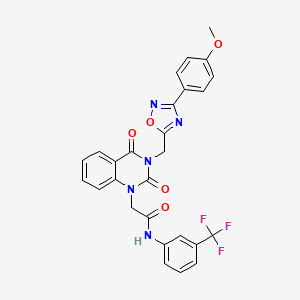
![(2Z)-6-chloro-2-[(4-fluoro-2-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2995105.png)
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2995106.png)
![1-(4-fluorophenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2995107.png)
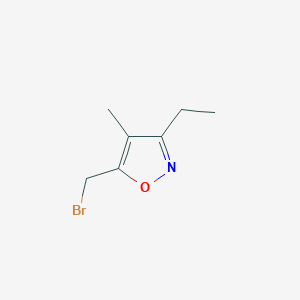
![2-(2-((2-morpholinoethyl)amino)-1H-benzo[d]imidazol-1-yl)-N-(p-tolyl)acetamide](/img/structure/B2995110.png)
